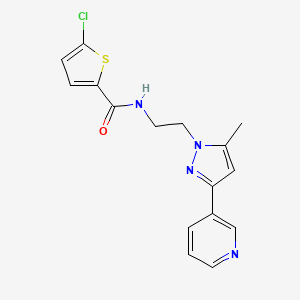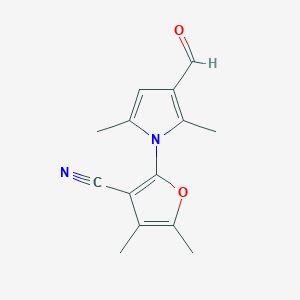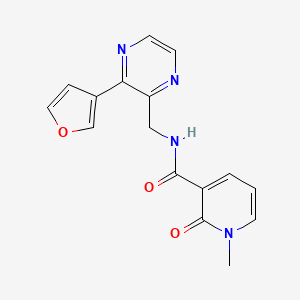
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a pyridazine ring, and a benzonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation and functionalization of the pyrrolidine and pyridazine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzonitrile group consists of a benzene ring attached to a nitrile group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyridazine rings, as well as the nitrile group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reactivity
- Synthesis of Pyrrolo-Pyridines and Other Derivatives : A study by Davis, Wakefield, & Wardell (1992) explored the synthesis of pyrrolo-pyridines, quinolines, and other derivatives by reacting deprotonated 3-methylazines with benzonitrile. This research demonstrates the potential for creating a variety of nitrile and β-methylazine compounds, which may include structures related to the compound of interest.
2. Molecular Docking and In Vitro Screening
- Novel Pyridine and Fused Pyridine Derivatives : Flefel et al. (2018) conducted a study on novel pyridine derivatives, including their synthesis and molecular docking screenings towards GlcN-6-P synthase as the target protein. This research could be relevant in understanding the interactions of similar compounds, such as the one , with biological targets.
3. Pharmaceutical and Chemical Applications
- Synthesis of Amidines and Attempted Synthesis of Imidazoazines : Redhouse, Thompson, Wakefield, & Wardell (1992) researched the synthesis of amidines from 3-aminopyridine and aromatic nitriles. The study highlights the chemical reactivity of similar pyridine derivatives, which can be useful in understanding the compound's potential applications in chemical synthesis.
4. Electrochemical Behavior
- Electrochemical Behavior of Dihydropyridines and Tetrahydrobipyridines : Trazza, Andruzzi, & Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. This study may provide insights into the electrochemical properties of related compounds, offering potential applications in fields like materials science.
5. Heterocyclic Synthesis
- Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives : Hussein, Gad-Elkareem, El-Adasy, & Othman (2009) explored the synthesis of various pyridine derivatives, demonstrating the versatility of pyridine-based compounds in creating diverse structures. This research could be relevant to understanding the synthetic potential of the compound .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIULISUDQNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)





![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)
![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)

![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)

